5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
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Description
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C20H13FN2O2S and its molecular weight is 364.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit extensive pharmacological applications, such as antimicrobial, antibiofilm, anticancer, antiviral, anti-inflammatory, antitubercular, and calcium channel blocking activities . They are also reported as inhibitors of acetylcholinesterase (AchE), CDC25B phosphatase, and xanthine oxidase enzymes, and Bcl-2 family proteins .
Mode of Action
Thiazolopyrimidine derivatives, in general, are known to interact with their targets and cause changes that result in their observed biological activities . For instance, they can inhibit the activity of certain enzymes or block specific cellular pathways, leading to their antimicrobial, anticancer, or other effects .
Biochemical Pathways
Given the broad range of activities associated with thiazolopyrimidine derivatives, it can be inferred that multiple pathways might be affected . These could include pathways involved in microbial growth, cancer cell proliferation, inflammation, and more .
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives . This suggests that the compound might have good absorption and distribution characteristics.
Result of Action
Given its potential antimicrobial and other activities, it can be inferred that the compound might lead to the inhibition of microbial growth, reduction in inflammation, inhibition of cancer cell proliferation, and other effects .
Properties
IUPAC Name |
10-(2-fluorophenyl)-13-methyl-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-10-19(25)23-17(13-8-4-5-9-14(13)21)15-16(22-20(23)26-10)11-6-2-3-7-12(11)18(15)24/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSPFNIYQMEXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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